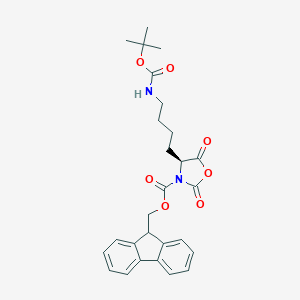
(S)-(9H-Fluoren-9-yl)methyl 4-(4-((tert-butoxycarbonyl)amino)butyl)-2,5-dioxooxazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-(9H-Fluoren-9-yl)methyl 4-(4-((tert-butoxycarbonyl)amino)butyl)-2,5-dioxooxazolidine-3-carboxylate is a useful research compound. Its molecular formula is C27H30N2O7 and its molecular weight is 494.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-(9H-Fluoren-9-yl)methyl 4-(4-((tert-butoxycarbonyl)amino)butyl)-2,5-dioxooxazolidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorenyl moiety, an oxazolidine core, and a tert-butoxycarbonyl group. The structural formula can be represented as:
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 425.47 g/mol |
| Purity | ≥ 98% |
| Melting Point | Not available |
| Boiling Point | 638.1 °C at 760 mmHg |
Anticoagulant Properties
Research indicates that compounds similar to this compound may act as selective inhibitors of Factor XIIa, which plays a critical role in the coagulation cascade. This inhibition can potentially lead to therapeutic applications in managing thrombotic disorders. The compound's ability to inhibit thrombus formation suggests its utility in preventing cardiovascular diseases .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, particularly as a potentiator for antibiotics. Studies have shown that derivatives of similar structures can enhance the efficacy of antibiotics like clarithromycin against resistant strains of bacteria such as E. coli. The mechanism involves membrane permeabilization and efflux pump inhibition, which are crucial for overcoming bacterial resistance .
Case Studies
-
Anticoagulant Efficacy :
- A study evaluated the anticoagulant effects of various oxazolidine derivatives, including this compound. Results indicated significant inhibition of thrombus formation in vitro, suggesting potential for clinical applications in thrombosis management.
- Antimicrobial Potentiation :
The biological activity of this compound can be attributed to several mechanisms:
- Factor XIIa Inhibition : The compound selectively inhibits Factor XIIa, disrupting the coagulation pathway and preventing thrombus formation.
- Membrane Permeabilization : It enhances the permeability of bacterial membranes, facilitating the entry of antibiotics into resistant strains.
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl (4S)-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O7/c1-27(2,3)36-24(31)28-15-9-8-14-22-23(30)35-26(33)29(22)25(32)34-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,28,31)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNMPFJSCQTRTD-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














